

## Application Notes and Protocols for the Fabrication of Fullerene-C60 Based Nanocomposites

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Compound of Interest		
Compound Name:	Fullerene-C60	
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#### Introduction

**Fullerene-C60**, a unique spherical carbon allotrope, has garnered significant attention in the biomedical field due to its exceptional physicochemical properties. Its high surface area, electron affinity, and amenability to functionalization make it an ideal candidate for the development of advanced nanocomposites for drug delivery, bioimaging, and therapeutic applications.[1][2] These nanocomposites can enhance the solubility and bioavailability of therapeutic agents, enable targeted delivery, and offer novel treatment modalities such as photodynamic therapy.[3][4] This document provides detailed application notes and protocols for the fabrication and characterization of various **Fullerene-C60** based nanocomposites.

# I. Fabrication of Fullerene-C60 Polymer Nanocomposites for Drug Delivery

Polymer-based nanocomposites are widely explored for their ability to encapsulate and control the release of therapeutic agents. Poly(ethylene glycol) (PEG) is a common choice for surface modification to improve biocompatibility and circulation time.

### **Application Note:**



This protocol describes the synthesis of **Fullerene-C60** nanoparticles functionalized with polyethylene glycol (PEG) for the delivery of hydrophobic drugs like Doxorubicin (DOX). The method involves a solvent exchange technique to form a stable aqueous suspension of C60, followed by non-covalent coating with an amphiphilic polymer.

# Experimental Protocol: Synthesis of C60-PEG Nanocomposites for Doxorubicin Delivery

#### Materials:

- **Fullerene-C60** (99.5% purity)
- Toluene
- Poly(ethylene glycol) methyl ether-block-poly(lactide-co-glycolide) (PEG-PLGA)
- Doxorubicin hydrochloride (DOX·HCI)
- Triethylamine (TEA)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO 8,000–12,000 Da)
- Deionized water
- Ultrasonic bath/probe sonicator

#### Procedure:

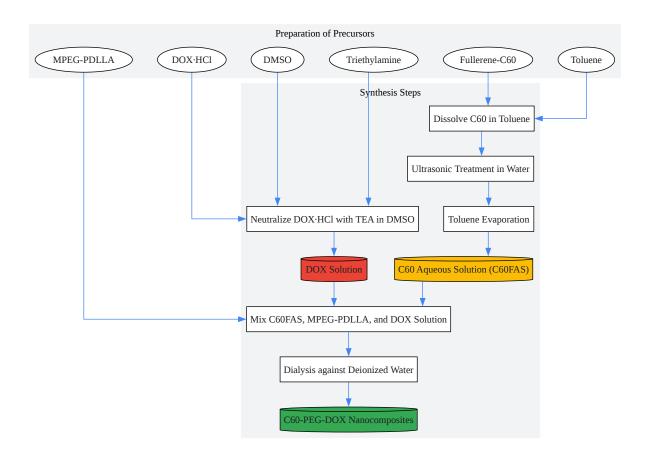
- Preparation of C60 Aqueous Colloid Solution (C60FAS):
  - Dissolve **Fullerene-C60** in toluene to create a saturated solution.
  - Transfer the C60/toluene solution to a larger volume of deionized water.
  - Subject the mixture to ultrasonic treatment to facilitate the transfer of C60 from the toluene phase to the aqueous phase.[5]



- Remove the toluene by evaporation under reduced pressure.
- Filter the resulting aqueous suspension to obtain a stable C60 fullerene aqueous colloid solution (C60FAS).[5]
- Preparation of Doxorubicin Solution:
  - Dissolve 10 mg of DOX·HCl in 5 mL of DMSO.
  - Add a 1.5-fold molar excess of triethylamine to neutralize the hydrochloride salt and obtain the free base form of DOX.[6]
- Formation of MPEG-PDLLA/C60/DOX Nanocomposites:
  - Dissolve 40 mg of MPEG-PDLLA and a specified amount of C60 (e.g., 1-20% by weight relative to the polymer) in the DOX solution.[6]
  - Stir the mixture for 2 hours at room temperature to ensure complete dissolution and interaction.[6]
- Nanocomposite Self-Assembly via Dialysis:
  - Transfer the mixed solution into a dialysis bag (MWCO 8,000–12,000 Da).
  - Dialyze against a large volume of deionized water for 24 hours, with water changes every
    4-6 hours, to remove the organic solvent and excess reagents.[6]
  - The formation of nanocomposites is indicated by the appearance of opalescence in the solution.
- · Purification and Storage:
  - Collect the dialyzed solution containing the nanocomposites.
  - The resulting nanocomposite suspension can be stored at 4°C for further characterization and use.

### **Workflow for C60-PEG Nanocomposite Synthesis**





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Caption: Workflow for the synthesis of C60-PEG-DOX nanocomposites.



# II. Fabrication of Fullerene-C60 Gold Nanoparticle (AuNP) Nanocomposites

**Fullerene-C60** can be conjugated with gold nanoparticles to create hybrid materials with unique optical and electronic properties, suitable for applications in bio-sensing, imaging, and catalysis.

### **Application Note:**

This protocol details the synthesis of **Fullerene-C60** nanowhisker-gold nanoparticle composites using a liquid-liquid interfacial precipitation (LLIP) method. This method allows for the controlled formation of the composite structure at the interface of two immiscible solvents.

# Experimental Protocol: Synthesis of C60-AuNP Nanocomposites

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- Fullerene-C60 (99.9% purity)
- Toluene
- Isopropyl alcohol (IPA)
- Potassium tetrachloroaurate(III) (KAuCl4)
- Sodium borohydride (NaBH4)
- · Trisodium citrate dihydrate
- Cetyltrimethylammonium bromide (CTAB)
- Ascorbic acid
- Distilled water

#### Procedure:



- · Preparation of Gold Nanoparticle Solution:
  - Prepare an aqueous solution containing KAuCl4, trisodium citrate dihydrate, CTAB, and ascorbic acid.
  - Add a freshly prepared aqueous solution of NaBH4 to the gold salt solution while stirring vigorously.
  - Continue stirring for 15 minutes. The formation of gold nanoparticles is indicated by a color change to deep red.[7]
- Preparation of C60 Saturated Solution:
  - Dissolve an excess amount of Fullerene-C60 in toluene by stirring for 24 hours in a lightprotected vial.
  - Filter the solution to remove any undissolved C60.
- Liquid-Liquid Interfacial Precipitation (LLIP):
  - In a clean vial, carefully layer the C60-saturated toluene solution on top of the prepared gold nanoparticle solution.
  - Gently add isopropyl alcohol (IPA) as a poor solvent for C60 to the interface.
  - Allow the system to stand undisturbed. The C60-AuNP composites will precipitate at the liquid-liquid interface.[7]
- Collection and Characterization:
  - Carefully collect the precipitated nanocomposites from the interface.
  - Wash the product with IPA and distilled water to remove any unreacted precursors.
  - Dry the final product under vacuum.
  - Characterize the nanocomposites using techniques such as Transmission Electron
    Microscopy (TEM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and



Raman Spectroscopy.[7]

# III. Characterization of Fullerene-C60 Based Nanocomposites

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the fabricated nanocomposites. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content (DLC), and encapsulation efficiency (EE).

### **Data Presentation: Physicochemical Properties of C60**

**Nanocomposites** 

Nanocomposit e Formulation	Average Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
Fullerenol (FD- C60)	~1.3	-	-25.85	[1]
3HFWC (SD- C60)	10-30	-	-43.29	[1]
C60 Aqueous Suspension	100-150	-	-38.6 ± 5.8	[8]
C70 Aqueous Suspension	40-50	-	-39.1 ± 4.2	[8]
C84 Aqueous Suspension	40-50	-	-41.7 ± 5.1	[8]
Paclitaxel-loaded PLGA NPs	308.6 - 369.5	0.156 - 0.419	-7.60 to -10.70	[9]

### Data Presentation: Drug Loading and Encapsulation Efficiency



Nanocarrier	Drug	Drug Loading Content (%)	Encapsulation Efficiency (%)	Reference
MPEG- PDLLA/C60	Doxorubicin	-	Varies with C60 content	[6]
Cholanic acid- modified chitosan NPs	Paclitaxel	10	-	[10]
Hydrotropic oligomer-glycol chitosan (HO- GC) NPs	Paclitaxel	20	97	[10]
Porphyrin-based MOF (PCN-600)	Paclitaxel	-	87.3	[11]
PEGylated nano graphene oxide	Methotrexate	-	95.6	[12]
PEGylated nano graphene oxide	Diclofenac	-	70.5	[12]
PEGylated nano graphene oxide	Acetaminophen	-	65.5	[12]

### IV. Signaling Pathways and Mechanisms of Action

**Fullerene-C60** based nanocomposites, particularly in the context of photodynamic therapy (PDT), exert their therapeutic effects through the generation of reactive oxygen species (ROS), which in turn trigger specific cellular signaling pathways leading to apoptosis or cell death.

### **Application Note:**

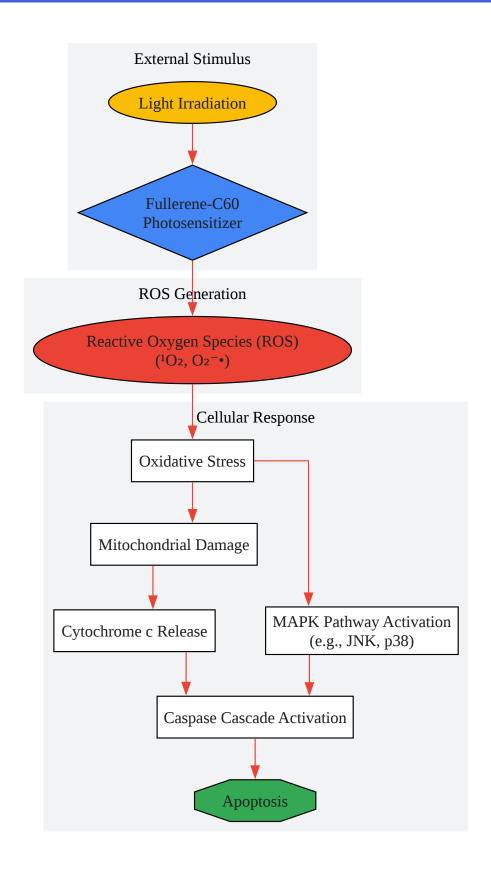
Upon photo-irradiation, functionalized C60 acts as a photosensitizer, transferring energy to molecular oxygen to generate singlet oxygen ( $^{1}O_{2}$ ) (Type II mechanism) or participating in electron transfer reactions to produce superoxide radicals ( $O_{2}^{-\bullet}$ ) (Type I mechanism).[13] These ROS can induce oxidative stress, leading to the activation of downstream signaling



cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and ultimately culminating in programmed cell death (apoptosis).

Signaling Pathway: ROS-Mediated Apoptosis in Photodynamic Therapy



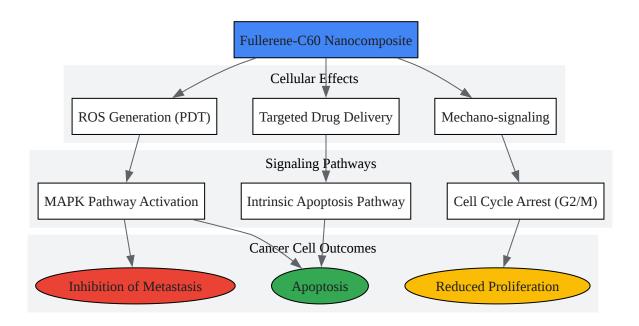


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Caption: ROS-mediated apoptotic signaling pathway in C60-PDT.



## Logical Relationship: Fullerene-C60 Nanocomposite Effect on Cancer Cell Fate



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Caption: Effects of C60 nanocomposites on cancer cell fate.

### V. Conclusion

The protocols and data presented herein provide a foundational guide for the fabrication and characterization of **Fullerene-C60** based nanocomposites for various biomedical applications. The versatility of C60 allows for the development of a wide range of nanocomposite systems with tailored properties. Further research and optimization of these protocols are encouraged to advance the clinical translation of these promising nanomaterials.

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